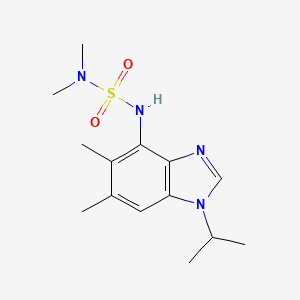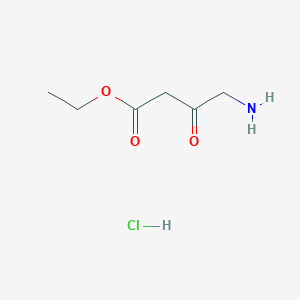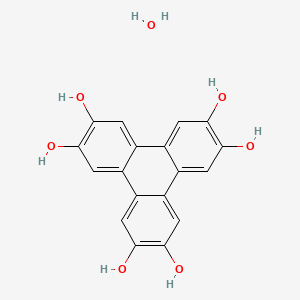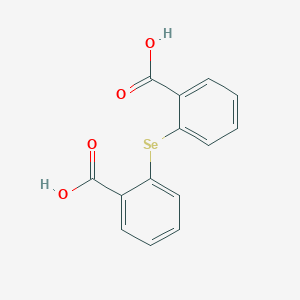
Bis(2-carboxyphenyl)selenide
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Bis(2-carboxyphenyl)selenide is a type of selenocompound . Selenocompounds have been reported to exhibit anticancer and chemopreventive activity . .
Mode of Action
It is known that various organic selenocompounds can exhibit antioxidant, prooxidant, redox-modulating, chemopreventive, anticancer, cytotoxic, and radioprotective activities . These activities suggest that this compound may interact with its targets to modulate redox reactions and inhibit cancer cell proliferation.
Biochemical Pathways
Selenocompounds are known to influence various biochemical pathways related to cancer prevention and treatment .
Result of Action
Selenocompounds are known to exhibit anticancer and chemopreventive activities , suggesting that this compound may have similar effects.
Análisis Bioquímico
Cellular Effects
Other selenium compounds have been reported to exhibit anticancer and chemopreventive activity
Molecular Mechanism
It is known that selenium compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-carboxyphenyl)selenide typically involves the reaction of 2-carboxyphenyl derivatives with selenium reagents. One common method is the reaction of 2-carboxyphenyl diazonium salts with disodium diselenide, which is generated in situ . This reaction proceeds under mild conditions and yields the desired product in good quantities.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle selenium compounds, which can be toxic.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-carboxyphenyl)selenide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides or diselenides.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines are used for esterification and amidation, respectively.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides and diselenides.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-carboxyphenyl)selenide is used as a precursor in the synthesis of various organoselenium compounds. It is also employed in studies involving selenium’s role in redox reactions and catalysis .
Biology and Medicine: This compound has shown potential in anticancer and chemopreventive applications. It exhibits antioxidant and cytotoxic properties, making it a candidate for further research in cancer treatment .
Industry: In industrial settings, this compound is used in the development of new materials and catalysts. Its unique properties make it valuable in the synthesis of polymers and other advanced materials .
Comparación Con Compuestos Similares
- Diphenyl diselenide
- Bis(2-carboxyphenyl) diselenide
- Selenocyanates
- Selenoureas
- Selenoesters
Uniqueness: Bis(2-carboxyphenyl)selenide is unique due to its dual carboxylic acid groups, which enhance its reactivity and versatility in chemical reactions. Compared to other selenides and diselenides, it offers a broader range of applications in both synthetic chemistry and biological research .
Propiedades
IUPAC Name |
2-(2-carboxyphenyl)selanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4Se/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCZOKQWDQZQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[Se]C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602016 | |
| Record name | 2,2'-Selanyldibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86571-08-6 | |
| Record name | 2,2'-Selanyldibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2-thiophenesulfonamide](/img/structure/B3159962.png)
![5-{[(4-methylbenzoyl)oxy]methyl}-4-oxo-4H-pyran-2-yl 4-methylbenzenecarboxylate](/img/structure/B3159969.png)
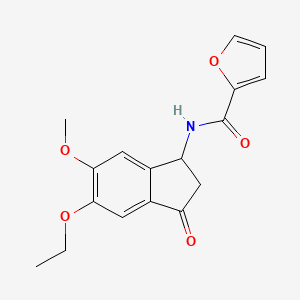
![tert-butyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B3159996.png)
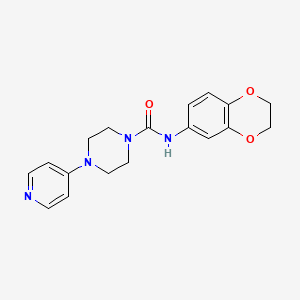
![N-(4-butylphenyl)-2-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B3160007.png)
![6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile](/img/structure/B3160010.png)
![Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzenecarboxylate](/img/structure/B3160017.png)
![Methyl 2-[[3-(dimethylaminomethylidenecarbamoyl)piperidin-1-yl]methyl]-3-nitrobenzoate](/img/structure/B3160026.png)

